molecular formula C12H7NO2 B1330055 1H-Benz(e)indole-1,2(3H)-dione CAS No. 5588-87-4

1H-Benz(e)indole-1,2(3H)-dione

Cat. No. B1330055
CAS RN: 5588-87-4
M. Wt: 197.19 g/mol
InChI Key: RVZFBDVLNFODOM-UHFFFAOYSA-N
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Description

1H-Benz(e)indole-1,2(3H)-dione, commonly referred to as Benzindol-3-one, is a heterocyclic compound that is used as an intermediate in the synthesis of various organic compounds. It has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. This compound is also known as 3-benzylideneindoline, 3-benzylideneindol-2-one, and 1H-indol-3-one.

Scientific Research Applications

Photoreaction and Fluorescence

1H-Benz(e)indole-1,2(3H)-dione derivatives have been studied for their photoreaction properties. Specifically, a study demonstrated the photoreaction of indolequinones with arylalkenes, which produced 3-alkylated products. Additionally, the fluorescence of 1,2-dimethyl-1H-benz[e]indole-4,9-dione showed significant bathochromic shifts in polar solvents, suggesting a polar charge-transfer character for its S1-state (Nakagawa, 2010).

Chemosensor Applications

The compound has also attracted attention for its potential as a chemosensor. A study reported that 1H-indole-2,3-dione compounds exhibit high sensing capabilities and selectively detect Fe3+ ions through the enhancement of its absorption peak in the ultraviolet region. This is attributed to the presence of amide and carbonyl functional groups in 1H-indole-2,3-dione, which are capable of binding and chelating metal ions (Fahmi et al., 2019).

Synthesis of Derivatives

In the area of organic synthesis, various derivatives of this compound have been synthesized. For example, a series of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives was prepared using a one-pot ‘Sonogashira-Cyclization’ reaction. This process led to regio-isomers of 2- and 3-(chloromethyl)-1-methyl-1H-benzo[f]indole-4,9-dione after chlorination (Nadji-Boukrouche et al., 2015).

Photochromic Properties

The compound has also been studied for its photochromic properties. Novel heterocyclic fulgides based on benzo[g]indole were synthesized, demonstrating properties like high resistance to photocoloration and photobleaching, fluorescence, and high thermal stability of photogenerated cyclic form. These findings are significant in the context of developing materials with reversible photoinduced E—Z isomerization (Balenko et al., 2010).

Anticorrosion and Antibacterial Applications

The anticorrosion and antibacterial properties of indole-2,3-dione derivatives have also been a subject of research. Compounds like 1-(morpholinomethyl)indoline-2,3-dione have been evaluated for their potential in inhibiting metal corrosion in acidic solutions and microbial corrosion. The structural properties of these compounds, which include heteroatoms and aromatic rings, contribute to their efficacy as corrosion inhibitors (Miao, 2014).

Future Directions

The future directions for research on 1H-Benz(e)indole-1,2(3H)-dione and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications .

Mechanism of Action

Target of Action

Benzo[e]isatin, also known as 1H-benzo[e]indole-1,2(3H)-dione, is a biologically active compound that has been noted for its various biological activities . It has been found to interact with the SARS-CoV main protease , which plays a crucial role in the viral replication cycle . This interaction makes benzo[e]isatin a potential inhibitor of the SARS-CoV main protease .

Mode of Action

It is known that the compound interacts with its targets, such as the sars-cov main protease, leading to changes that can inhibit the function of these targets . The compound’s interaction with its targets is likely facilitated by its unique chemical structure, which includes a lactam and a keto moiety .

Biochemical Pathways

Benzo[e]isatin is involved in the synthesis of new benzo-fused spiro heterocycles . These heterocycles are synthesized by reactions of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate . The resulting compounds have been noted for their various biological activities .

Pharmacokinetics

It is known that the pharmacokinetic profiles of benzodiazepines, a related class of compounds, exhibit apparent first-order kinetics

Result of Action

The result of benzo[e]isatin’s action is the inhibition of its targets, such as the SARS-CoV main protease . This inhibition can potentially disrupt the viral replication cycle, making benzo[e]isatin a potential therapeutic agent against SARS-CoV . Additionally, several Schiff base derivatives of isatin have been synthesized and found to be effective as antimicrobial agents .

Action Environment

The action, efficacy, and stability of benzo[e]isatin can be influenced by various environmental factors. For example, the synthesis of new benzo-fused spiro heterocycles involves reactions with various compounds in the presence of specific catalysts . The efficacy of benzo[e]isatin as an inhibitor of the SARS-CoV main protease may also be influenced by the presence of other compounds in the environment

Biochemical Analysis

Biochemical Properties

1H-Benz(e)indole-1,2(3H)-dione plays a pivotal role in biochemical reactions, particularly as an intermediate in the synthesis of various dyes and pharmaceuticals. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, thereby affecting gene expression. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of certain oxidases, leading to altered oxidative stress responses in cells. These interactions often result in changes in gene expression and protein activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining safe and effective dosage levels in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical functions. For example, it may localize to the mitochondria, affecting mitochondrial function and energy metabolism .

properties

IUPAC Name

3H-benzo[e]indole-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFBDVLNFODOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204479
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5588-87-4
Record name 1H-Benz[e]indole-1,2(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(e)indole-1,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-naphthylamine (8.0 g, 56 mmol) in glacial acetic acid (500 mL) was treated with diethyl ketomalonate (9.2 mL, 62 mmol), heated to 120° C. for 4 hours, and concentrated. The concentrate was suspended in a solution of KOH (36.8 g, 690 mmol) in water (736 mL) and stirred overnight with a stream of air blowing into the solution. The resulting mixture was filtered and the filtrate was adjusted to approximately pH 3 with concentrated HCl. The resulting suspension was cooled to 0° C. and filtered. The filter cake was dried under vacuum to provide the desired product (8.76 g, 79%). MS (DCI) m/e 198 (M+H)+, 215 (M+NH4)+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
36.8 g
Type
reactant
Reaction Step Three
Name
Quantity
736 mL
Type
solvent
Reaction Step Four
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of benzisatin derivatives in medicinal chemistry?

A: Benzisatin derivatives have shown promising antihypoxic activity []. This suggests potential applications in conditions where oxygen deficiency is a factor. Further research is needed to explore specific mechanisms and potential therapeutic uses.

Q2: What are some of the chemical reactions that benzisatin can undergo?

A: Benzisatin can undergo both monobromination [] and mononitration []. This means that a single bromine or nitro group can be added to the benzisatin molecule, leading to the synthesis of various derivatives. These reactions allow for the modification of the benzisatin structure, potentially influencing its properties and biological activity.

Q3: Why are monobromination and mononitration reactions important in the context of benzisatin research?

A: These reactions are crucial for structure-activity relationship (SAR) studies [, ]. By introducing specific functional groups like bromine or a nitro group, researchers can investigate how these modifications affect the biological activity of benzisatin derivatives. This information is valuable for designing and synthesizing new compounds with improved potency or selectivity for specific applications.

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